
2-Cyclopentene-1-carboxylicacid,3-methyl-,methylester(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopentene-1-carboxylicacid,3-methyl-,methylester(9CI) is a heterocyclic organic compound with the molecular formula C8H12O2 . It is commonly used in research and experimental applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 2-Cyclopentene-1-carboxylicacid,3-methyl-,methylester(9CI) typically involves the esterification of 2-Cyclopentene-1-carboxylicacid,3-methyl- with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid . The reaction conditions often include refluxing the reactants to ensure complete conversion to the ester.
Analyse Des Réactions Chimiques
2-Cyclopentene-1-carboxylicacid,3-methyl-,methylester(9CI) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Applications De Recherche Scientifique
2-Cyclopentene-1-carboxylicacid,3-methyl-,methylester(9CI) is utilized in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Cyclopentene-1-carboxylicacid,3-methyl-,methylester(9CI) involves its interaction with specific molecular targets. It can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can then interact with different biological pathways, exerting their effects .
Comparaison Avec Des Composés Similaires
2-Cyclopentene-1-carboxylicacid,3-methyl-,methylester(9CI) can be compared with similar compounds such as:
2-Cyclopentene-1-carboxylicacid,1-methyl-,methylester: This compound has a similar structure but differs in the position of the methyl group.
2-Cyclopentene-1-carboxylic acid, 1-methyl-: This compound lacks the ester group, making it less reactive in certain chemical reactions. The unique positioning of the methyl group in 2-Cyclopentene-1-carboxylicacid,3-methyl-,methylester(9CI) contributes to its distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C8H12O2 |
|---|---|
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
methyl 3-methylcyclopent-2-ene-1-carboxylate |
InChI |
InChI=1S/C8H12O2/c1-6-3-4-7(5-6)8(9)10-2/h5,7H,3-4H2,1-2H3 |
Clé InChI |
NDEWWYBKQWBZKY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(CC1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4h-[1,5]Oxazocino[5,4-a]benzimidazole](/img/structure/B13806577.png)
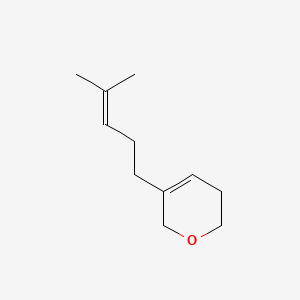
![Cyclopentanone, 2-[1-(4-methylphenoxy)ethylidene]-, (2E)-(9CI)](/img/structure/B13806588.png)
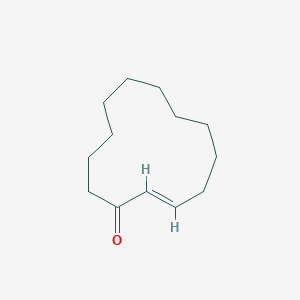
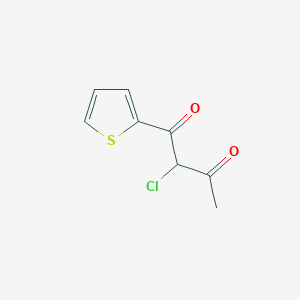

![1,3-Isobenzofurandione, 4,4'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis-](/img/structure/B13806629.png)
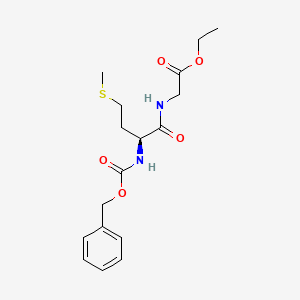

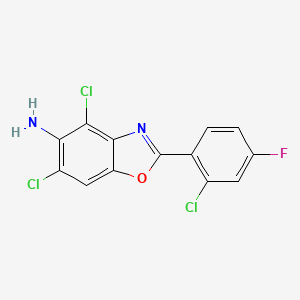
![2-[Carboxymethylsulfanyl-[2-(6-methylheptoxy)-2-oxoethyl]sulfanylphosphanyl]sulfanylacetic acid](/img/structure/B13806647.png)
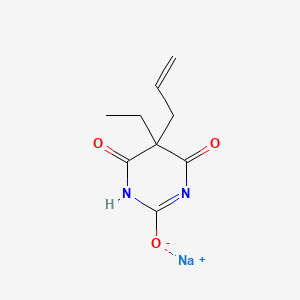
![9-Undecenoic acid, 11-[3-(2-pentenyl)oxiranyl]-](/img/structure/B13806653.png)
![2,9-Dimethylquino[2,3-b]acridine-6,7,13,14(5h,12h)-tetrone](/img/structure/B13806666.png)
